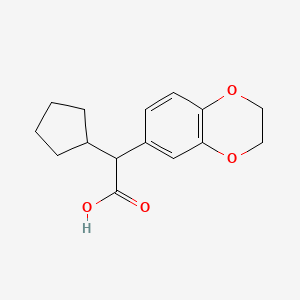
2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds are known for their antibacterial properties. They are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Synthesis Analysis
A new series of benzodioxane bearing sulfonamides was synthesized by the reaction of 1,4-benzodioxane-6-amine (I) with 4-nitrobenzenesulfonyl chloride (II) in aqueous alkaline medium under continuous stirring and dynamic pH control at 9 to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (III) .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
One stream of research involves the synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, highlighting their anti-inflammatory properties comparable to known NSAIDs like Ibuprofen. Such studies provide insights into the potential therapeutic applications of these compounds in treating inflammation-related conditions (Vazquez, Rosell, & Pujol, 1996).
Kinetic Studies and Reaction Mechanisms
Research has also been conducted on the kinetics and mechanism of the hydrolysis of related compounds, offering valuable information on their stability and degradation pathways. Such studies are crucial for understanding the behavior of these compounds under various conditions, which is important for their pharmacological application (Roy, 1995).
Analytical Method Development
The development of specific and quantitative methods for determining related compounds in biological fluids represents another area of application. These methods are essential for drug development and therapeutic monitoring, ensuring the appropriate dosage and efficacy of these compounds (Zacchei & Wishousky, 1978).
Synthesis of Structurally Different Derivatives
Another aspect of scientific research focuses on the synthesis of structurally different derivatives of related compounds, investigating their analgesic and anti-inflammatory activities. Such studies contribute to the discovery of new drugs with improved efficacy and safety profiles (Banoglu et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-15(17)14(10-3-1-2-4-10)11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9-10,14H,1-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWLPJLPSLJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)
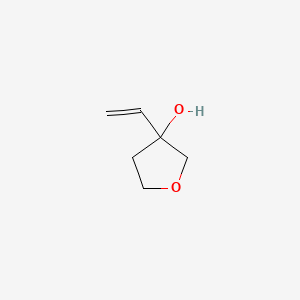
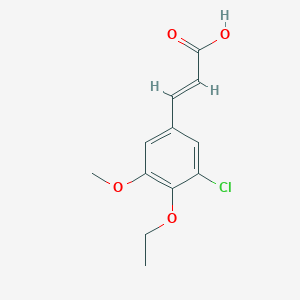
![5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2649858.png)




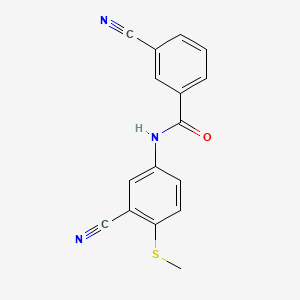
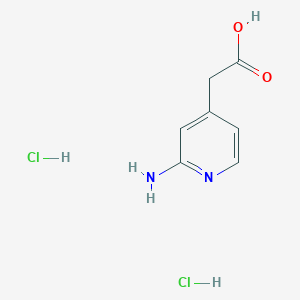
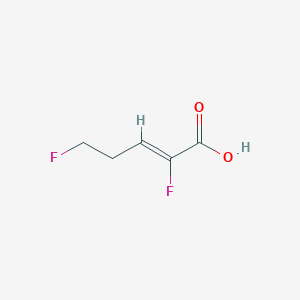

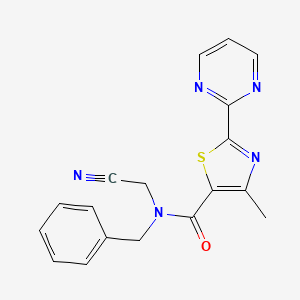
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649871.png)
